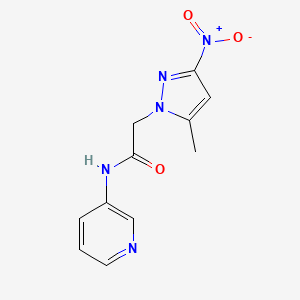![molecular formula C19H18F6N4O3 B6115440 7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B6115440.png)
7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of pyrimidodiazines, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidodiazine structure, followed by the introduction of the methoxyphenyl and methylpropyl groups. The trifluoromethyl groups are then added under specific reaction conditions, often involving the use of strong bases and fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and properties.
Applications De Recherche Scientifique
7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
- 3-(p-Methoxyphenyl)propionic acid
- Propanoic acid, 3-(4-methylphenoxy)-
Uniqueness
Compared to similar compounds, this compound stands out due to its unique trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3/c1-9(2)8-29-14-12(15(30)27-16(29)31)17(18(20,21)22,19(23,24)25)28-13(26-14)10-5-4-6-11(7-10)32-3/h4-7,9H,8H2,1-3H3,(H,26,28)(H,27,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQUKNNIKUUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)C3=CC(=CC=C3)OC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![1-[2-(5-CHLORO-2-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6115369.png)
![9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)


![METHYL 3-[(2-FURYLCARBONYL)AMINO]-4-PIPERIDINOBENZOATE](/img/structure/B6115406.png)
![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)

![2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)
![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6115452.png)
